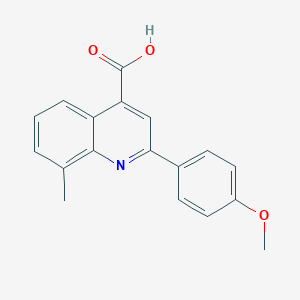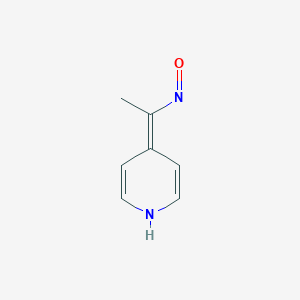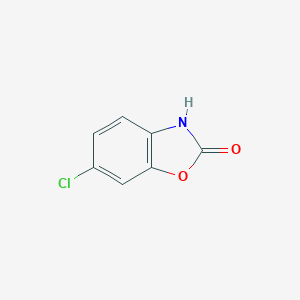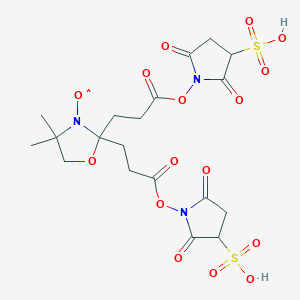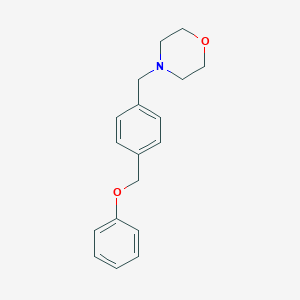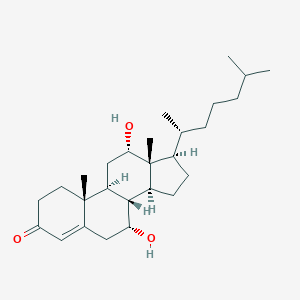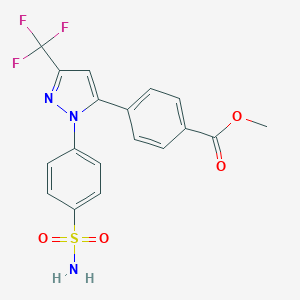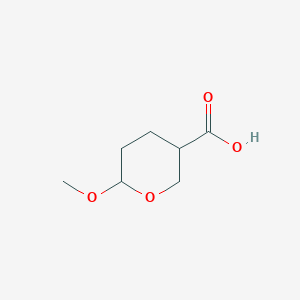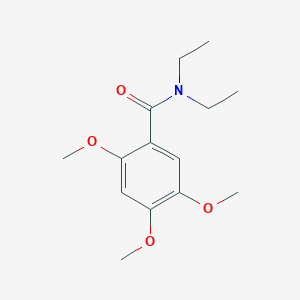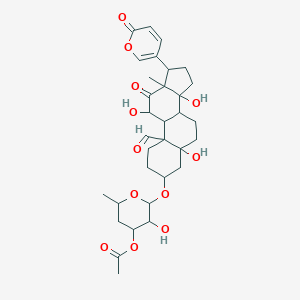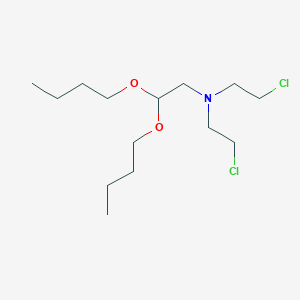
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal is a chemical compound with the molecular formula C14H29Cl2NO2 and a molecular weight of 314.3 g/mol. This compound is known for its unique structure, which includes two chloroethyl groups attached to an amino group, and an acetaldehyde moiety protected by a dibutyl acetal group. It is used in various chemical and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
The synthesis of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal typically involves the reaction of 2-chloroethylamine with acetaldehyde dibutyl acetal under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal can be compared with similar compounds such as:
(Bis(2-chloroethyl)amino)ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)propane: Contains a propane backbone instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)butane: Features a butane backbone. The uniqueness of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
102585-23-9 |
|---|---|
Molekularformel |
C14H29Cl2NO2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Kanonische SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
| 102585-23-9 | |
Synonyme |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


